molecular formula C14H12N+ B081027 10-Methylacridinium CAS No. 13367-81-2

10-Methylacridinium

Cat. No. B081027
CAS RN: 13367-81-2
M. Wt: 194.25 g/mol
InChI Key: GXYLXFITCXXCQV-UHFFFAOYSA-N
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Description

10-Methylacridinium is a type of acridinium compound . It’s also known as 9-Mesityl-10-methylacridinium . It has been used as a catalyst in photoredox catalysis . The empirical formula is C23H22BF4N .


Synthesis Analysis

The synthesis of 10-Methylacridinium involves various methods. For instance, it can be synthesized through the methylation reaction of acridine and methyl iodide . In another protocol, in the presence of Fukuzumi’s catalyst (9-mesityl-10-methylacridinium perchlorate), gem-bromo fluoroalkenes have been coupled with phosphite to produce valuable gem-fluorophosphonate derivatives .


Molecular Structure Analysis

The molecular structure of 10-Methylacridinium is complex and involves various forms. The origin of the lowest triplet states—locally excited or charge shifted (TLEvs. TCS)—is a key point in the discussion of the charge shift phenomena of 9-mesityl-10-methylacridinium . Coordination of the anion on the mesityl moiety provides the effective stabilization of the charge-shifted state .


Chemical Reactions Analysis

10-Methylacridinium participates in photoinduced electron transfer reactions. For example, the reaction of the lowest excited singlet state of the 10-methylacridinium cation with benzyltrimethylsilane in acetonitrile has been investigated . The quenching process occurs via an electron-transfer reaction leading to the formation of acridinyl radicals and radical cations .


Physical And Chemical Properties Analysis

The physical and chemical properties of 10-Methylacridinium are influenced by factors such as polarity, dispersed state, and lone-pair–π interactions . These factors produce different colors when it is dissolved in various solvents .

Safety And Hazards

10-Methylacridinium can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Therefore, it’s important to handle it with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

The field of photoredox catalysis has been transformed by the use of organic photocatalysts like 10-Methylacridinium . Future research could focus on the development of synthetic techniques using this catalyst, including the late-stage functionalization of biorelevant molecules and the activation of inert chemical bonds .

properties

IUPAC Name

10-methylacridin-10-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10H,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYLXFITCXXCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5776-39-6 (chloride)
Record name N-Methylacridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013367812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00158297
Record name N-Methylacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Methylacridinium

CAS RN

13367-81-2
Record name 10-Methylacridinium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13367-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylacridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013367812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLACRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SX6BF4Z5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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